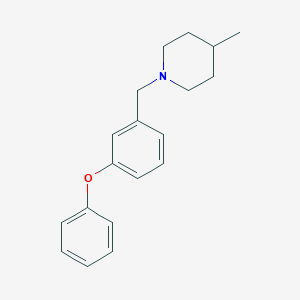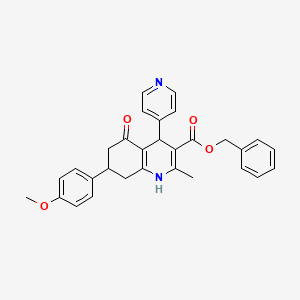![molecular formula C21H30N2O2 B5067364 3-cyclohexyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B5067364.png)
3-cyclohexyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclohexyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide, also known as CPP, is a compound that has gained attention in scientific research due to its potential therapeutic properties. CPP is a synthetic compound that belongs to the family of NMDA receptor antagonists.
Mecanismo De Acción
3-cyclohexyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide is an NMDA receptor antagonist, which means it blocks the activity of the NMDA receptor. The NMDA receptor is involved in various physiological processes, including synaptic plasticity, learning, and memory. Overactivation of the NMDA receptor can lead to neuronal damage, which is why NMDA receptor antagonists like this compound have neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can reduce the release of glutamate, which is an excitatory neurotransmitter that can cause neuronal damage when overactivated. This compound can also increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-cyclohexyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide in lab experiments is that it has a well-defined mechanism of action and has been extensively studied. However, one limitation is that it can be difficult to obtain and may be expensive.
Direcciones Futuras
There are many potential future directions for research on 3-cyclohexyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide. One area of interest is the use of this compound in the treatment of chronic pain. This compound has been shown to have analgesic effects in animal models, and further research is needed to determine its potential use in humans. Another area of interest is the use of this compound in the treatment of depression and anxiety disorders. This compound has been shown to have antidepressant and anxiolytic effects in animal models, and further research is needed to determine its potential use in humans. Additionally, research on the long-term effects of this compound on neuronal function and behavior is needed to fully understand its potential therapeutic properties.
Métodos De Síntesis
3-cyclohexyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide is synthesized by reacting 4-(1-piperidinylcarbonyl)benzaldehyde with cyclohexylmethylamine in the presence of acetic acid and sodium triacetoxyborohydride. The resulting product is then treated with 3-bromopropionyl chloride to obtain this compound.
Aplicaciones Científicas De Investigación
3-cyclohexyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide has been extensively studied for its potential use in the treatment of various neurological disorders. It has been shown to have neuroprotective effects and can prevent neuronal damage caused by ischemia and excitotoxicity. This compound has also been studied for its potential use in the treatment of chronic pain, depression, and anxiety disorders.
Propiedades
IUPAC Name |
3-cyclohexyl-N-[4-(piperidine-1-carbonyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2/c24-20(14-9-17-7-3-1-4-8-17)22-19-12-10-18(11-13-19)21(25)23-15-5-2-6-16-23/h10-13,17H,1-9,14-16H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYNYRUDTUNVNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3-dimethyl-11-(2-thienyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5067282.png)
![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5067297.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinol](/img/structure/B5067299.png)

![5-imino-2-phenyl-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5067312.png)
![5-{3,5-dichloro-4-[(4-fluorobenzyl)oxy]benzylidene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5067318.png)
methyl]amine](/img/structure/B5067326.png)

![2-[(6,10-dicyano-9-oxo-8-azaspiro[4.5]dec-6-en-7-yl)thio]-N-phenylacetamide](/img/structure/B5067331.png)

![2-benzyl-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5067346.png)

![2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B5067362.png)
![2-[(4-bromobenzyl)thio]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B5067371.png)